molecular formula C13H18O2 B1664018 2,5,5-Trimethyl-2-phenyl-1,3-dioxane CAS No. 5406-58-6

2,5,5-Trimethyl-2-phenyl-1,3-dioxane

Cat. No. B1664018
CAS RN: 5406-58-6
M. Wt: 206.28 g/mol
InChI Key: AALXTPRRKXUUOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5,5-Trimethyl-2-phenyl-1,3-dioxane is a bioactive chemical.

Scientific Research Applications

Chemical Synthesis and Structure Analysis

  • Synthesis Techniques and Intermediates : 2,5,5-Trimethyl-2-phenyl-1,3-dioxane plays a role in the synthesis of various chemical compounds. It acts as an intermediate in the formation of β-haloacetals and ketals (Stowell, Keith, & King, 2003).
  • Conformational Studies : Research into the structure and conformation of derivatives of 1,3-dioxane, including 2,5,5-trimethyl-2-phenyl-1,3-dioxane, has been conducted using NMR spectroscopy and X-ray analysis. These studies help in understanding the molecular behavior and potential applications of such compounds (Khazhiev et al., 2018).

Applications in Organic Chemistry and Material Science

  • Role in Polymerization : 2,5,5-Trimethyl-2-phenyl-1,3-dioxane is involved in the polymerization processes. It's used in the synthesis of high molecular weight poly(trimethylene carbonate), showcasing its utility in the field of polymer chemistry (Albertson & Sjöling, 1992).
  • Liquid Crystal Research : Studies on compounds like 2,5-diaryl-1,3-oxathianes, related to 1,3-dioxanes, indicate applications in developing new liquid crystal materials. This suggests potential usage of 2,5,5-trimethyl-2-phenyl-1,3-dioxane in the field of liquid crystal technology (Haramoto, Sano, & Kamogawa, 1986).

Conformational Dynamics and Stability Analysis

  • Conformational Energy Studies : Investigations into the conformational energy of phenyl groups in 1,3-dioxanes reveal insights into how molecular interactions, such as nonclassical CH···O hydrogen bonds, influence the stability and behavior of such compounds. This can be critical for understanding the chemical properties and potential applications of 2,5,5-trimethyl-2-phenyl-1,3-dioxane (Bailey et al., 2016).

properties

CAS RN

5406-58-6

Product Name

2,5,5-Trimethyl-2-phenyl-1,3-dioxane

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2,5,5-trimethyl-2-phenyl-1,3-dioxane

InChI

InChI=1S/C13H18O2/c1-12(2)9-14-13(3,15-10-12)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3

InChI Key

AALXTPRRKXUUOM-UHFFFAOYSA-N

SMILES

CC1(COC(OC1)(C)C2=CC=CC=C2)C

Canonical SMILES

CC1(COC(OC1)(C)C2=CC=CC=C2)C

Appearance

Solid powder

Other CAS RN

5406-58-6

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2,5,5-Trimethyl-2-phenyl-1,3-dioxane

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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